molecular formula C12H15N B084317 4-Pentylbenzonitrile CAS No. 10270-29-8

4-Pentylbenzonitrile

Cat. No. B084317
CAS RN: 10270-29-8
M. Wt: 173.25 g/mol
InChI Key: LGPQFJXPPKNHJU-UHFFFAOYSA-N
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Description

4-Pentylbenzonitrile is an organic compound with the molecular formula C12H15N . It is a member of the benzonitrile family, which are organic compounds containing a benzene ring bonded to a cyano group .


Synthesis Analysis

While specific synthesis methods for 4-Pentylbenzonitrile were not found in the search results, benzonitriles can generally be synthesized through the Rosenmund-von Braun reaction, which involves the reaction of a benzoyl chloride with copper(I) cyanide .


Molecular Structure Analysis

The molecular structure of 4-Pentylbenzonitrile consists of a benzene ring attached to a cyano group and a pentyl group . The average molecular mass is 173.254 Da .


Physical And Chemical Properties Analysis

4-Pentylbenzonitrile has a density of 1.0±0.1 g/cm3, a boiling point of 278.9±19.0 °C at 760 mmHg, and a flash point of 122.7±14.0 °C . It has a molar refractivity of 54.5±0.4 cm3, and a molar volume of 182.1±5.0 cm3 . The compound has a polar surface area of 24 Å2 and a polarizability of 21.6±0.5 10-24 cm3 .

Scientific Research Applications

  • Electrochemical Applications : The electrochemical reduction of aryldiazonium salts on iron electrodes in acetonitrile leads to the attachment of aryl groups to the iron surface, which provides significant protection against corrosion. This process involves substituents like 4-Pentylbenzonitrile (Chaussé et al., 2002).

  • Liquid Crystal Research : 4-Pentylbenzonitrile is studied in the context of liquid crystals, which are elongated molecules with a structured liquid phase. These molecules, when mixed with CO2, show improved properties for CO2 capture. This research is significant for developing new solvents for CO2 capture (Groen et al., 2015).

  • Pharmaceutical Applications : In pharmaceutical research, 4-Pentylbenzonitrile derivatives like 4-hydroxybenzonitrile are investigated for their ability to penetrate the human stratum corneum (the outermost layer of skin). This research is critical for developing transdermal drug delivery systems (Ayala-Bravo et al., 2003).

  • Corrosion Inhibition Studies : Benzonitrile derivatives, including those similar to 4-Pentylbenzonitrile, have been evaluated as corrosion inhibitors for mild steel in acidic environments. Their effectiveness is attributed to their molecular structure and interaction with steel surfaces (Chaouiki et al., 2018).

  • Materials Science Research : The plasma polymerization of phenyl derivatives like 4-phenylbenzonitrile, related to 4-Pentylbenzonitrile, is studied for the synthesis of novel conjugated polynitrile thin films. These films have notable optical properties and potential applications in material science (Zhao et al., 2006).

Safety And Hazards

4-Pentylbenzonitrile is classified as having acute oral toxicity (Category 4, H302), acute dermal toxicity (Category 4, H312), and acute inhalation toxicity - vapors (Category 4, H332) .

properties

IUPAC Name

4-pentylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-2-3-4-5-11-6-8-12(10-13)9-7-11/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPQFJXPPKNHJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90295221
Record name 4-Pentylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pentylbenzonitrile

CAS RN

10270-29-8
Record name 10270-29-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100672
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Pentylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
TA Vaganova, EV Starokon', VD Shteingarts - Russian journal of organic …, 2003 - Springer
… alkylation with respect to the cyano group, 4-butyltoluene and 3-butyl-3-cyano-6-methyl-1,4cyclohexadiene, as well as the alkylation product at the benzylic position, 4-pentylbenzonitrile…
Number of citations: 7 link.springer.com
CM Hudson, ME Neubert, AM Lackner… - Liquid …, 1995 - Taylor & Francis
… While the desired alcohol 7 was easily prepared from hydroxyacetronitrile and 4-pentylbenzonitrile, all attempts to oxidize it to the aldehyde (Swern, PCC or oxoammonium salt …
Number of citations: 2 www.tandfonline.com
K Holzschneider, AP Häring… - European Journal of …, 2019 - Wiley Online Library
We describe the synthesis and reactivity of a new class of diazidated compounds: the 2,2‐diazido‐1,2‐diarylethanones. The diazides are easily accessible from 1,2‐diarylethanones …
GW Gray, M Hird, D Lacey, KJ Toyne - Molecular Crystals and …, 1989 - Taylor & Francis
A series of 4-cyanophenyl 4-X-benzoates and a series of 4-cyanobiphenyl-4′-yl 4-X-benzoates (X =pentyl, butoxy) have been prepared without fluoro-substitution and with mono-…
Number of citations: 87 www.tandfonline.com
JW Emsley - Solid-State NMR Spectroscopy, 2002 - Wiley Online Library
… 11.6 (a) 4-pentylbenzonitrile; the frame shown is the molecular axis frame.(b) Two … of 4-pentylbenzonitrile within the same frame.(c) A fragment of the alkyl chain of 4-pentylbenzonitrile, …
Number of citations: 4 onlinelibrary.wiley.com
L Kinena, G Leitis, I Kanepe‐Lapsa… - Archiv der …, 2018 - Wiley Online Library
The spread of drug‐resistant malaria parasites urges the search for new antimalarial drugs. Malarial aspartic proteases – plasmepsins (Plms) – are differentially expressed in multiple …
Number of citations: 10 onlinelibrary.wiley.com
KL LV, OV LV, SE LV, LG LV, JA LV, JK LV, KLI LV… - sumobrain.org
The present invention relates to novel aminoalkylazoles acting as inhibitors of malarial protease plasmepsin II. These can be used as medicines or as constituent of medicines for the …
Number of citations: 0 www.sumobrain.org

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